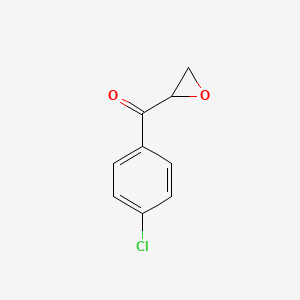

4'-Chloro-2,3-epoxypropiophenone

Beschreibung

4'-Chloro-2,3-epoxypropiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone with a chlorine substituent at the 4'-position of the aromatic ring and an epoxide group bridging the 2- and 3-positions of the ketone moiety. This compound’s structural features—the electron-withdrawing chlorine atom and the strained epoxide ring—make it a reactive intermediate in organic synthesis, particularly for constructing complex molecules in medicinal and agrochemical research.

Eigenschaften

Molekularformel |

C9H7ClO2 |

|---|---|

Molekulargewicht |

182.60 g/mol |

IUPAC-Name |

(4-chlorophenyl)-(oxiran-2-yl)methanone |

InChI |

InChI=1S/C9H7ClO2/c10-7-3-1-6(2-4-7)9(11)8-5-12-8/h1-4,8H,5H2 |

InChI-Schlüssel |

NEEOVFFWYRLNDX-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(O1)C(=O)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Chloro-Substituted Podophyllotoxin Derivatives

Podophyllotoxin derivatives, such as 2α-chloro-2′(2′,6′)-(di)halogenopicropodophyllotoxins (e.g., compounds 5c, 6g, 7b), share structural similarities with 4'-chloro compounds due to their halogenated aromatic systems and stereochemical complexity. Key distinctions and findings include:

- Synthesis : These derivatives are synthesized via BF₃·Et₂O-mediated stereoselective substitutions, where reaction time (24.5–31 h) critically controls C-ring aromatization . AlCl₃ can substitute BF₃·Et₂O as a Lewis acid, enabling similar transformations.

- Structural Impact: The 2α-chloro and 2′(2′,6′)-di-halogeno substitutions enhance stability and bioactivity compared to non-halogenated podophyllotoxin analogs.

Key Comparison: Unlike 4'-Chloro-2,3-epoxypropiophenone, these podophyllotoxin derivatives feature fused lignan ring systems and are tailored for anticancer and insecticidal applications. Their synthesis relies heavily on Lewis acid-mediated stereochemical control, whereas the epoxide group in 4'-Chloro-2,3-epoxypropiophenone may enable nucleophilic ring-opening reactions for further derivatization.

4'-Chloro-Substituted Purine Derivatives

Acyclic unsaturated purines, such as N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine (5a) and N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine (10a) , demonstrate the significance of 4'-chloro substituents in bioactivity:

- Cytotoxic Activity : These compounds exhibit potent cytotoxicity against NCI-60 human tumor cell lines, with GI₅₀ values in the 1–5 µM range .

- Structural Flexibility : The 4'-chloro group, combined with unsaturated side chains, enhances interactions with cellular targets, likely through alkylation or intercalation mechanisms.

Key Comparison: While 4'-Chloro-2,3-epoxypropiophenone lacks the purine core, its epoxide group could similarly engage in covalent interactions with biological targets. The 4'-chloro substituent in both compound classes underscores the role of halogenation in modulating electronic properties and bioactivity.

Fluorinated Nucleoside Analogues

- Synthesis : These compounds are synthesized via Stille cross-coupling with [4-¹⁸F]fluoroiodobenzene, optimized using palladium catalysts.

- Application : The 2'-chloro and 4'-fluoro substitutions improve metabolic stability and target binding in imaging agents.

Key Comparison: The 4'-position in these nucleosides is critical for isotope labeling, analogous to how the 4'-chloro group in 4'-Chloro-2,3-epoxypropiophenone could anchor further functionalization.

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.